molecular formula C19H26FN3O3 B3026143 N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester CAS No. 2390036-46-9

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester

Cat. No.: B3026143
CAS No.: 2390036-46-9
M. Wt: 363.4 g/mol
InChI Key: GZGKSDAMWRWYOZ-MRXNPFEDSA-N
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Description

Chemical Identity: N-[[1-(4-Fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester (common abbreviation: 4F-MDMB-BUTINACA or 4F-MDMB-BINACA) is a synthetic cannabinoid (SC) belonging to the indazole-3-carboxamide class. It features a 4-fluorobutyl chain attached to the indazole core, a 3-methyl-L-valine methyl ester moiety, and a carboxamide linker . This structural configuration enhances its affinity for cannabinoid receptors (CB1/CB2), contributing to potent psychoactive effects.

Pharmacological Profile:
4F-MDMB-BUTINACA acts as a full agonist at CB1 receptors, mimicking Δ9-THC but with significantly higher potency. Its fluorinated alkyl chain improves lipid solubility and metabolic stability, prolonging its effects and complicating detection in toxicological screenings .

Forensic Relevance:
Identified in seized materials and linked to severe intoxications, 4F-MDMB-BUTINACA is classified as a Schedule I controlled substance in multiple jurisdictions due to its public health risks .

Properties

IUPAC Name

methyl (2S)-2-[[1-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGKSDAMWRWYOZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017266
Record name Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2390036-46-9
Record name 4F-Mdmb-binaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2390036469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2S)-2-({[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
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Record name 4F-MDMB-BINACA
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Fluorobutyl Chain: The fluorobutyl chain is introduced via nucleophilic substitution reactions, often using fluorobutyl halides.

    Coupling with Valine Derivative: The final step involves coupling the indazole derivative with a valine derivative, typically using peptide coupling reagents such as carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohol derivatives of the original compound.

    Substituted Derivatives: Compounds with modified fluorobutyl chains.

Scientific Research Applications

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester involves its interaction with specific molecular targets. The indazole ring structure allows it to bind to certain enzymes or receptors, modulating their activity. The fluorobutyl chain and valine derivative contribute to its overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below contrasts 4F-MDMB-BUTINACA with structurally related SCs, emphasizing substituent variations and their pharmacological implications:

Compound Name Fluorinated Substituent Molecular Weight (g/mol) Key Pharmacological Traits References
4F-MDMB-BUTINACA 4-Fluorobutyl ~349.41* High CB1 affinity; severe neurotoxicity; prolonged half-life due to fluorobutyl chain
5F-ADB (5F-AMB) 5-Fluoropentyl 363.43 Extreme potency (≥100× THC); linked to fatal overdoses; rapid onset of psychotic symptoms
MDMB-CHMINACA Cyclohexylmethyl ~358.45* High selectivity for CB1; intense euphoria; associated with seizures and tachycardia
FUB-AMB 4-Fluorobenzyl ~382.42* Moderate potency; slower metabolism; prevalent in herbal blends

*Molecular weights estimated based on structural analogs where explicit data were unavailable.

Key Structural Differences and Impacts :

Fluorinated Alkyl Chain Length :

  • 4F-MDMB-BUTINACA (4-fluorobutyl) vs. 5F-ADB (5-fluoropentyl):
    Shorter fluorinated chains (e.g., 4F) reduce metabolic oxidation rates compared to longer chains (5F), altering detection windows and toxicity profiles .
  • FUB-AMB (4-fluorobenzyl):
    Aromatic fluorination reduces lipophilicity, diminishing receptor binding affinity relative to aliphatic fluorinated analogs .

Amino Acid Moieties: 4F-MDMB-BUTINACA (3-methyl-L-valine) vs. MDMB-CHMINACA (tert-leucinamide): Bulkier amino acid residues (e.g., tert-leucinamide) enhance CB1 selectivity but may reduce metabolic stability .

Potency and Toxicity :

  • 5F-ADB is the most potent in this group, with lethal doses reported at <1 mg due to its strong CB1 activation .
  • 4F-MDMB-BUTINACA exhibits intermediate potency but prolonged effects, increasing overdose risks .

Metabolic and Analytical Comparisons

  • Enzymatic Defluorination: 4F-MDMB-BUTINACA undergoes oxidative defluorination via cytochrome P450 enzymes, producing hydroxylated metabolites detectable via LC-MS/MS. In contrast, 5F-ADB generates terminal carboxylic acids, complicating differentiation from endogenous compounds .
  • Detection Challenges: Fluorinated SCs often evade immunoassay screens, necessitating advanced techniques like 19F-NMR or high-resolution mass spectrometry for identification .

Legal and Forensic Status

Compound Scheduling Status (Examples) References
4F-MDMB-BUTINACA Schedule I (U.S., EU); banned under synthetic cannabinoid analog laws
5F-ADB Schedule I (global); explicitly listed in UN drug control treaties
FUB-AMB Schedule I (U.S., Japan); regulated as a "temporary class drug" in the UK

Biological Activity

N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester (CAS No. 2390036-46-9) is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features an indazole ring, a fluorobutyl chain, and a valine derivative, making it a candidate for research in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC19H26FN3O3
Molecular Weight363.43 g/mol
IUPAC Namemethyl (2S)-2-[[1-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
InChIInChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)23(22-15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole structure allows for binding to various enzymes or receptors, which can modulate their activity. The fluorobutyl chain enhances the compound's metabolic stability and binding affinity.

Pharmacological Studies

Research indicates that this compound may exhibit properties similar to synthetic cannabinoids. For instance, studies on related compounds like 4F-MDMB-BUTINACA have shown significant effects on cannabinoid receptors, leading to psychoactive effects and potential therapeutic applications in pain management and neuroprotection.

Case Study: Toxicity and Pharmacokinetics

A study evaluating the subacute toxicity of 4F-MDMB-BUTINACA in rats revealed important pharmacokinetic parameters relevant to this compound:

ParameterValue
Dose Range1 mg/kg to 15 mg/kg
Half-Life2.371 hours
Volume of Distribution (Vd)2272.85 L
Clearance Rate664.241 L/h

The findings indicated rapid absorption and moderate elimination rates, suggesting potential for both therapeutic use and risk of toxicity at higher doses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
N-[[1-(4-chlorobutyl)-1H-indazol-3-yl]carbonyl]-L-valinePotentially similar receptor interactions
N-[[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonylActive as a synthetic cannabinoid

The presence of the fluorine atom in N-[[(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-L-valine is believed to enhance its binding affinity compared to other derivatives .

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of 4F-MDMB-BINACA involves two primary steps: N-alkylation of the indazole core and amide coupling with a valine derivative.

Key Synthetic Steps

StepReagents/ConditionsProductYield
N-Alkylation1-Bromo-4-fluorobutane, NaH, DMF (0°C to RT)1-(4-Fluorobutyl)-1H-indazole-3-carboxylic acid73%
Amide CouplingL-Valine methyl ester, EDC·HCl, HOBt, DIPEA, DMSO4F-MDMB-BINACA68–75%
  • N-Alkylation : The indazole ring undergoes alkylation at the nitrogen atom using 1-bromo-4-fluorobutane under basic conditions (NaH/DMF). This step introduces the fluorobutyl side chain .

  • Amide Coupling : The carboxylic acid intermediate is coupled with L-valine methyl ester using carbodiimide-based reagents (EDC·HCl and HOBt), forming the final amide bond .

Hydrolysis Reactions

The methyl ester group in 4F-MDMB-BINACA undergoes hydrolysis under basic conditions:

Ester Hydrolysis

ReagentsConditionsProduct
NaOH (3M)Methanol, reflux(S)-2-(1-(4-Fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid
  • This reaction produces the carboxylic acid derivative, a major metabolite detected in human urine .

Metabolic Reactions

In vitro and in vivo studies reveal extensive phase I metabolism:

Primary Metabolic Pathways

PathwayEnzymesMetabolites
Ester hydrolysisEsterasesCarboxylic acid derivative
HydroxylationCYP4504-Hydroxybutyl, indazole ring hydroxylated derivatives
DehydrogenationCYP450Dehydrogenated fluorobutyl chain
DefluorinationHydrolytic enzymesNon-fluorinated butyl chain derivatives
  • Major Metabolites :

    • Ester hydrolysis product (most abundant) .

    • 4-Hydroxybutyl derivative .

    • N-Dealkylated species .

Oxidation

  • Indazole Ring Oxidation : CYP450-mediated hydroxylation generates hydroxylated indazole derivatives (e.g., 5- and 7-hydroxy metabolites) .

  • Fluorobutyl Chain Oxidation : Forms 4-hydroxybutyl intermediates, further oxidized to carboxylic acids .

Reduction

  • Limited data exists, but reducing agents like LiAlH4 may reduce the amide bond in laboratory settings (not observed in vivo) .

Photodegradation

ConditionDegradation Products
UV light (254 nm)Indazole ring-opened species, defluorinated derivatives

Thermal Degradation

TemperatureProducts
>200°CIndazole fragmentation, CO<sub>2</sub> release

Pharmacokinetic Data

ParameterValue
Plasma Half-Life (rats)2.371 h
Volume of Distribution (Vd)2272.85 L
Clearance Rate664.241 L/h
  • Rapid absorption (T<sub>max</sub> = 1.5 h) and moderate elimination observed in rodent models .

Comparative Reactivity

CompoundKey Reactivity Differences
4F-MDMB-BICAReduced fluorobutyl chain stability
5F-MDMB-PINACAEnhanced CYP450-mediated oxidation
  • The fluorine atom in 4F-MDMB-BINACA increases metabolic stability compared to non-fluorinated analogs .

Analytical Detection

MethodTarget Analytes
GC-MS/MSParent compound, ester hydrolysis metabolite
LC-HRMSHydroxylated metabolites, defluorinated species
  • Biomarkers : Ester hydrolysis product and 4-hydroxybutyl metabolite are optimal for toxicological screening .

Q & A

Basic Research Questions

Synthesis Optimization and Purification Strategies What methodologies are recommended for optimizing the synthesis yield and purity of this compound? Methodological Answer :

  • Employ controlled copolymerization techniques, as used for structurally similar indazole derivatives. Optimize reaction temperature (60–80°C for indazole ring formation) and stoichiometric ratios of fluorobutyl precursors .
  • Use catalysts like DMDAAC for coupling reactions to enhance efficiency .
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity (HPLC) .

Core Analytical Techniques for Structural Characterization Which analytical methods are critical for confirming the compound’s structural integrity and enantiomeric purity? Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify the fluorobutyl chain position and indazole ring substitution patterns .
  • LC-HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 406.212) and detect impurities (<2%) .
  • Chiral HPLC : Validate enantiomeric purity using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve L-valine stereoisomers .

Safety and Handling Protocols What safety measures are essential for handling this compound in laboratory settings? Methodological Answer :

  • Follow OSHA HCS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact with skin .
  • Store at –20°C under inert gas (argon) to prevent ester hydrolysis .
  • Dispose of waste via incineration (certified hazardous waste facilities) .

Advanced Research Questions

Metabolic Profiling and Stability Challenges How can researchers address discrepancies in metabolic stability data across different in vitro models? Methodological Answer :

  • Parallel Assays : Compare human liver microsomes (HLM) with recombinant CYP isoforms (3A4, 2D6) to identify interspecies variability .
  • LC-HRMS Metabolite Identification : Monitor hydroxylation at the fluorobutyl chain or ester hydrolysis products .
  • Plasma Stability : Assess plasma half-life (t1/2t_{1/2}) at 37°C with EDTA to inhibit esterases .

Pharmacological Data Contradictions How should conflicting reports on cannabinoid receptor (CB1/CB2) binding affinity be resolved? Methodological Answer :

  • Standardized Binding Assays : Use 35S^{35}\text{S}-GTPγS binding assays with HEK-293 cells expressing human CB1/CB2 receptors. Normalize data to reference agonists (e.g., CP55,940) .
  • Control for Impurities : Validate compound purity (>98%) via LC-MS to exclude confounding effects from synthetic byproducts .
  • Dose-Response Curves : Perform 12-point concentration ranges (1 nM–10 µM) to calculate EC50_{50} values with 95% confidence intervals .

Enantiomer-Specific Pharmacokinetics What strategies ensure accurate assessment of enantiomer-specific bioavailability and toxicity? Methodological Answer :

  • Chiral Resolution : Separate enantiomers via preparative HPLC (Pirkle-type columns) before in vivo studies .
  • Pharmacokinetic Modeling : Administer individual enantiomers (IV/oral) to rodents and measure plasma concentrations using LC-MS/MS. Calculate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} .
  • Toxicity Screening : Compare hepatic enzyme (ALT/AST) levels and histopathology between enantiomers in 28-day rodent studies .

Forensic Identification Challenges How can trace degradation products interfere with forensic identification in biological samples? Methodological Answer :

  • Degradation Simulation : Incubate the compound in human serum (pH 7.4, 37°C) for 48 hours. Monitor hydrolysis products via LC-QTOF .
  • MS/MS Libraries : Build a custom spectral library for major metabolites (e.g., free valine derivatives) to distinguish them from synthetic impurities .
  • Cross-Validation : Confirm findings with orthogonal methods (GC-MS for volatile metabolites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester
Reactant of Route 2
Reactant of Route 2
N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester

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